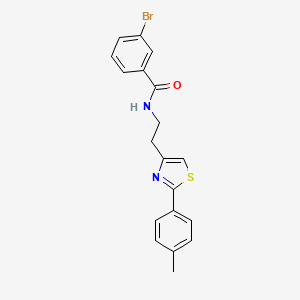

3-bromo-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

3-bromo-N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17BrN2OS/c1-13-5-7-14(8-6-13)19-22-17(12-24-19)9-10-21-18(23)15-3-2-4-16(20)11-15/h2-8,11-12H,9-10H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXXWTZDEZSRNGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=CC(=CC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17BrN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzamide typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, resulting in an ester compound.

Introduction of the p-Tolyl Group: The p-tolyl group is introduced through a substitution reaction, where the thiazole ring undergoes electrophilic substitution.

Formation of the Benzamide Group: The final step involves the formation of the benzamide group by reacting the intermediate compound with benzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors to ensure consistent reaction conditions and high yields.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzamide can undergo various chemical reactions, including:

Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Biological Activities

Research indicates that compounds with similar structures to 3-bromo-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzamide exhibit a variety of biological activities, including:

- Antimicrobial Activity : The thiazole moiety is known for its effectiveness against various microorganisms. Studies have shown that thiazole derivatives can inhibit bacterial growth, demonstrating minimum inhibitory concentrations (MICs) that vary based on structural modifications .

- Anticancer Potential : Preliminary studies suggest that this compound may interact with specific enzymes or receptors involved in cancer pathways, leading to potential anticancer effects. The mechanism of action remains under investigation but may involve disrupting critical biological pathways .

Case Studies

- Antimicrobial Efficacy : A study assessed the antimicrobial activity of thiazole derivatives, including this compound). Results indicated varying efficacy against gram-positive and gram-negative bacteria, with some derivatives showing promising inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli .

- Anticancer Activity : In vitro studies have explored the anticancer properties of thiazole-based compounds, revealing that modifications in the thiazole ring can significantly affect their cytotoxicity against cancer cell lines. For instance, derivatives exhibiting electron-withdrawing groups demonstrated enhanced activity against specific cancer types .

Synthesis and Reaction Pathways

The compound can participate in various chemical reactions, enhancing its utility in synthetic chemistry:

| Reaction Type | Reagents Used | Products |

|---|---|---|

| Oxidation | Hydrogen peroxide | Sulfoxides or sulfones |

| Reduction | Lithium aluminum hydride | Amines |

| Substitution | Amines, thiols, or alkoxides | Substituted thiazole derivatives |

These reactions indicate the versatility of this compound in synthetic applications.

Mechanism of Action

The mechanism of action of 3-bromo-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Thiazole-Containing Benzamides

- 2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide (): This compound lacks the ethyl linker and p-tolyl group but directly attaches the thiazole to the benzamide. The dichloro substitution may enhance halogen bonding but reduces steric bulk compared to the target compound. It exhibits anti-inflammatory and analgesic activities .

- N-(6-Bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-4-(dimethylsulfamoyl)benzamide (): Features a benzothiazole-imine core with a sulfamoyl group.

- 3-((6-Bromo-4-phenylquinazolin-2-yl)amino)-N-(p-tolyl)benzamide (): Replaces the thiazole with a quinazoline ring. The quinazoline’s planar structure may enhance π-π stacking interactions, but the absence of a thiazole could reduce metabolic stability .

Heterocyclic Variations

- 4-[({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-N-(3-methylphenyl)benzamide (): Incorporates a triazole-thiazole hybrid. The triazole ring introduces additional hydrogen-bonding sites, which may improve tyrosinase inhibitory activity compared to simpler thiazole derivatives .

- 2-[[(2-Methyl-4-thiazolyl)methyl]thio]-N-[2-[[3-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-benzamide (): Includes a trifluoromethylpyridine moiety. The CF₃ group enhances lipophilicity and metabolic resistance, while the pyridine may engage in cation-π interactions absent in the target compound .

Molecular and Crystallographic Insights

- The crystal structure of (Z)-N-[3-(2-methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide () reveals planar geometry with a mean σ(C–C) = 0.002 Å, indicating high structural rigidity. This rigidity is crucial for target binding but may differ in the target compound due to the flexible ethyl linker .

Biological Activity

3-bromo-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 401.3 g/mol. Its structure features a bromine atom, a thiazole ring, and a p-tolyl group, which contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₇BrN₂OS |

| Molecular Weight | 401.3 g/mol |

| Structural Features | Thiazole ring, p-tolyl group, bromine substituent |

Synthesis

The synthesis of this compound involves several key steps:

- Formation of the Thiazole Ring : React ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol.

- Introduction of the p-Tolyl Group : Conduct an electrophilic substitution reaction on the thiazole ring.

- Formation of the Benzamide Group : React the intermediate with benzoyl chloride under basic conditions.

This multi-step synthesis may require optimization for yield and purity, often utilizing advanced purification techniques such as recrystallization or chromatography.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in:

- Antimicrobial Activity : Thiazole derivatives have been shown to possess antimicrobial properties. For instance, compounds similar to this one have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) reported as low as 16 µg/mL for some derivatives .

- Anticancer Activity : Studies have highlighted the potential anticancer properties of thiazole-containing compounds. For example, certain thiazole derivatives showed significant cytotoxic effects against cancer cell lines such as Jurkat and A-431, with IC50 values lower than those of standard drugs like doxorubicin .

Case Studies

- Antimicrobial Efficacy :

- Anticancer Potential :

The biological activity of this compound is believed to stem from its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions due to its unique structural features. For instance, in antimicrobial studies, the compound's orientation at active sites was crucial for effective π–π interactions that inhibit bacterial growth .

Q & A

Q. What are the optimal synthetic routes for 3-bromo-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzamide?

Methodological Answer:

- Step 1 : Start with brominated benzoyl chloride and a thiazole-ethylamine precursor. Use a coupling agent (e.g., EDC/HOBt) in anhydrous dichloromethane under nitrogen to form the amide bond .

- Step 2 : Optimize reaction conditions: Reflux in ethanol/water mixtures with sodium hydroxide and catalytic copper iodide for azide substitutions (if applicable) .

- Step 3 : Purify via column chromatography (silica gel, hexane/EtOAc gradient) and confirm purity (>95%) using HPLC .

- Key Considerations : Monitor intermediates with TLC and characterize final product via / NMR and high-resolution mass spectrometry (HRMS) .

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Structural Confirmation : Use NMR (to verify aromatic protons and ethyl-thiazole linkage) and NMR (to confirm carbonyl and bromine-substituted carbons) .

- Purity Assessment : Employ reverse-phase HPLC with UV detection (λ = 254 nm) .

- Mass Analysis : HRMS (ESI-TOF) to validate molecular ion peaks and isotopic patterns (e.g., bromine’s M+2 signal) .

- Advanced Techniques : X-ray crystallography (if crystals are obtainable) to resolve stereoelectronic effects .

Q. How can researchers evaluate its biological activity in enzyme inhibition studies?

Methodological Answer:

- In Vitro Assays : Use fluorogenic substrates or colorimetric assays (e.g., NADH depletion for dehydrogenase targets). For example, test inhibition of PFOR (pyruvate:ferredoxin oxidoreductase) via UV-Vis spectroscopy .

- Kinetic Analysis : Determine values using Lineweaver-Burk plots under varied substrate concentrations .

- Cell-Based Validation : Perform cytotoxicity assays (MTT/WST-1) in cancer cell lines (e.g., HeLa) to correlate enzyme inhibition with phenotypic effects .

Advanced Research Questions

Q. How to design analogs for structure-activity relationship (SAR) studies?

Methodological Answer:

- Core Modifications : Replace the p-tolyl group with electron-withdrawing (e.g., nitro) or bulky substituents (e.g., tert-butyl) to assess steric/electronic effects on target binding .

- Bioisosteric Replacement : Substitute the thiazole ring with oxadiazole or triazole moieties to enhance metabolic stability .

- Functional Group Additions : Introduce sulfonamide or morpholine groups to improve solubility and pharmacokinetics .

- Validation : Test analogs in enzyme inhibition and cellular assays, then analyze SAR using 3D-QSAR or CoMFA models .

Q. How to resolve contradictions in biological activity data across studies?

Methodological Answer:

- Purity Reassessment : Re-analyze compound batches via HPLC and HRMS to rule out impurities (>99% purity required) .

- Assay Reproducibility : Cross-validate in orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).

- Contextual Factors : Control for cell line-specific expression of target enzymes or off-target effects (e.g., use CRISPR knockouts) .

- Data Harmonization : Apply meta-analysis tools (e.g., RevMan) to aggregate results from independent studies .

Q. What reaction mechanisms govern key synthetic steps (e.g., amide coupling)?

Methodological Answer:

- Amide Bond Formation : Use DFT calculations (Gaussian 09) to model transition states in EDC/HOBt-mediated coupling. Monitor intermediates via NMR to detect active ester formation .

- Catalytic Pathways : For copper-catalyzed azide-alkyne cycloaddition (if applicable), optimize ligand (e.g., TBTA) and solvent (t-BuOH/HO) to enhance regioselectivity .

- Kinetic Studies : Perform variable-temperature NMR to track reaction progress and identify rate-limiting steps .

Q. How can this compound be applied in material science (e.g., organic electronics)?

Methodological Answer:

- Semiconductor Testing : Measure charge-carrier mobility via space-charge-limited current (SCLC) in thin-film devices .

- Optoelectronic Properties : Characterize absorbance/emission spectra (UV-Vis, fluorescence) and HOMO/LUMO levels using cyclic voltammetry .

- Device Fabrication : Incorporate into OLED layers (e.g., as an electron-transport material) and test luminance efficiency .

Expert-Level Research Questions

Q. What in silico strategies predict binding modes with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with PFOR’s active site. Set grid parameters around the flavin-binding domain .

- MD Simulations : Run 100-ns trajectories (GROMACS) to assess stability of ligand-protein complexes. Analyze hydrogen bonds (e.g., between benzamide carbonyl and Arg residues) .

- Free Energy Calculations : Compute binding affinities via MM-PBSA to prioritize analogs for synthesis .

Q. What challenges arise during scale-up synthesis, and how are they addressed?

Methodological Answer:

- Reaction Optimization : Transition from batch to flow chemistry for exothermic steps (e.g., azide reactions) to improve safety and yield .

- Purification Challenges : Replace column chromatography with recrystallization (e.g., CHOH/CHCl) for cost-effective large-scale purification .

- Catalyst Recovery : Immobilize copper catalysts on silica to facilitate recycling and reduce heavy-metal waste .

Q. How to profile toxicological and metabolic properties preclinically?

Methodological Answer:

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and identify metabolites via LC-MS/MS. Look for oxidative dehalogenation or thiazole ring cleavage .

- In Vivo Toxicity : Conduct acute toxicity studies in rodents (OECD 423), monitoring liver/kidney function markers (ALT, creatinine) .

- ADME Profiling : Use Caco-2 assays for permeability and PAMPA for blood-brain barrier penetration potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.